SARS-CoV-2 Macrodomain Binding: Core Fragment Crystallographic Occupancy as a Baseline
The core fragment 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (PDB ligand W1V) was identified as a binder of the SARS-CoV-2 Nsp3 macrodomain through crystallographic fragment screening (PanDDA analysis group deposition 5S3N). While no quantitative binding affinity data is available for the title compound, the core fragment's structural engagement provides a baseline for differentiation. The N-benzyl substituent in N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is expected to extend into the adjacent hydrophobic pocket, potentially enhancing binding affinity and selectivity. This is a class-level inference based on the crystallographic data [1].
| Evidence Dimension | Macrodomain active-site occupancy (crystallographic evidence) |
|---|---|
| Target Compound Data | No direct quantitative data available |
| Comparator Or Baseline | Core fragment W1V (2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide) shows occupancy in 5S3N crystal structure |
| Quantified Difference | Not quantifiable; structural difference predicted to alter binding mode |
| Conditions | X-ray crystallography of SARS-CoV-2 Nsp3 macrodomain co-crystallized with fragment library |
Why This Matters
For antiviral research targeting macrodomains, the benzyl extension may offer differentiated binding that warrants procurement of the specific compound over the core fragment.
- [1] PDB Entry 5S3N: PanDDA analysis group deposition – Crystal Structure of SARS-CoV-2 Nsp3 macrodomain in complex with Z287484230 (ligand W1V: 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide). RCSB Protein Data Bank (2020). View Source
